molecular formula C14H11F3N2O3 B15056351 2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one

2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one

Cat. No.: B15056351
M. Wt: 312.24 g/mol
InChI Key: BFFYBLQYHDJUMJ-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one is a synthetic chemical compound featuring a pyrano[4,3-d]pyrimidine core, a scaffold recognized for its significant potential in medicinal chemistry research. This core structure is a privileged motif in the design of small-molecule inhibitors targeting key signaling pathways. While the specific biological data for this compound requires further investigation, structurally analogous compounds based on the dihydropyrano-pyrimidine and thiopyrano-pyrimidine scaffolds have demonstrated notable cytotoxic activity against a range of cancer cell lines, including A549 (lung), PC-3 (prostate), and MCF-7 (breast) . The presence of the 4-(trifluoromethoxy)phenyl substituent is a common bioisostere in drug discovery, often employed to enhance metabolic stability and modulate the molecule's electronic properties and binding affinity. Researchers are exploring this class of compounds primarily for their potential to inhibit crucial kinases involved in cell proliferation and survival, such as components of the PI3K/Akt/mTOR pathway . The synthetic versatility of the pyrano-pyrimidine core allows for further functionalization, making this compound a valuable intermediate or lead for structure-activity relationship (SAR) studies in oncology and signal transduction research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H11F3N2O3

Molecular Weight

312.24 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H11F3N2O3/c15-14(16,17)22-9-3-1-8(2-4-9)12-18-11-5-6-21-7-10(11)13(20)19-12/h1-4H,5-7H2,(H,18,19,20)

InChI Key

BFFYBLQYHDJUMJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=C(NC2=O)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl precursor. This precursor is then subjected to a series of reactions, including cyclization and condensation, to form the final pyrano[4,3-D]pyrimidin structure. Common reagents used in these reactions include trifluoromethoxybenzene, pyrimidine derivatives, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvent choice and temperature control.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyrano[4,3-D]pyrimidin core may interact with nucleic acids or proteins, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Substituent Variations on the Pyrano[4,3-d]pyrimidinone Core

Structural analogs differ primarily in the substituent at position 2 of the pyrano[4,3-d]pyrimidinone scaffold. Key examples include:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound 4-(Trifluoromethoxy)phenyl C₁₄H₁₁F₃N₂O₂ 296.24 Discontinued; high purity
2-(4-(Trifluoromethyl)phenyl)- analog 4-(Trifluoromethyl)phenyl C₁₄H₁₁F₃N₂O₂ 296.24 Similar lipophilicity; commercial availability uncertain
2-(4-Chlorophenyl)- analog 4-Chlorophenyl C₁₃H₁₁ClN₂O₂ 274.70 CAS 1450790-52-9; potential intermediate in drug synthesis
2-(Aminomethyl)- analog Aminomethyl C₈H₁₁N₃O₂ 181.19 Hydrochloride salt available; limited stability data

Key Observations :

  • The aminomethyl analog introduces a basic nitrogen, enhancing solubility but possibly reducing membrane permeability .

Heteroatom Variations in the Pyrano/Pyrimidine Ring

Replacing oxygen with sulfur in the pyrano ring generates thiopyrano[4,3-d]pyrimidinones, which exhibit distinct electronic properties:

Compound Name Heteroatom Molecular Formula Molecular Weight (g/mol) Biological Activity
Target Compound (O-based) O C₁₄H₁₁F₃N₂O₂ 296.24 Not reported
2-(4-(Trifluoromethyl)phenyl)-thiopyrano analog S C₁₄H₁₁F₃N₂OS 312.32 PARP inhibitor potential
2-[4-(2-Methylsulfonylphenyl)piperazin-1-yl]- analog S C₁₉H₂₃N₅O₃S₂ 445.56 PARP inhibitor (IC₅₀ < 1 μM)

Key Observations :

  • Thiopyrano derivatives exhibit enhanced enzyme inhibition (e.g., PARP) due to sulfur’s electronegativity and larger atomic radius, improving interactions with catalytic residues .
  • The target compound’s oxygen-based scaffold may favor metabolic stability over sulfur-containing analogs, which are prone to oxidation .

Biological Activity

2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C14_{14}H11_{11}F3_3N2_2O3_3
  • Molecular Weight : 312.24 g/mol
  • CAS Number : 1450790-56-3

Synthesis

The synthesis of this compound typically involves the reaction of a trifluoromethoxy-substituted phenyl compound with pyranopyrimidine derivatives. The process may include various steps such as condensation reactions and cyclization under controlled conditions to yield the final product.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one exhibit promising anticancer properties. For instance, derivatives of dihydropyrano compounds have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Compound IC50 (µM) Cancer Cell Line
Compound A0.03MCF-7 (Breast Cancer)
Compound B0.05HeLa (Cervical Cancer)

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. The presence of the trifluoromethoxy group enhances its interaction with biological targets involved in inflammatory pathways. Studies have demonstrated that it can inhibit pro-inflammatory cytokines in vitro.

PPARγ Agonism

Notably, related compounds have been identified as partial agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose metabolism and adipocyte differentiation. The binding affinity and selectivity for PPARγ are crucial for developing treatments for type II diabetes.

Case Studies

  • Study on Anticancer Properties :
    • In a study published in PLOS ONE, a series of dihydropyrano derivatives were synthesized and tested for their anticancer activity. The results indicated that certain derivatives exhibited high binding affinity towards PPARγ and showed significant inhibition of cancer cell growth .
  • Inflammatory Response Evaluation :
    • Another research focused on the anti-inflammatory properties of similar compounds highlighted their ability to reduce levels of TNF-alpha and IL-6 in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases .

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